10-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
CAS No.: 892736-89-9
Cat. No.: VC5419374
Molecular Formula: C21H16ClN5O3S2
Molecular Weight: 485.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892736-89-9 |
|---|---|
| Molecular Formula | C21H16ClN5O3S2 |
| Molecular Weight | 485.96 |
| IUPAC Name | 10-(4-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
| Standard InChI | InChI=1S/C21H16ClN5O3S2/c1-30-17-5-3-2-4-13(17)12-23-19-18-16(10-11-31-18)27-20(24-19)21(25-26-27)32(28,29)15-8-6-14(22)7-9-15/h2-11H,12H2,1H3,(H,23,24) |
| Standard InChI Key | SFKNHPCPWBRBKO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
The compound is a polycyclic sulfonamide derivative with a complex tricyclic core. Key structural and physicochemical properties are summarized below:
Table 1: Chemical and Physical Properties
The structure combines a 4-chlorobenzenesulfonyl group, a 2-methoxyphenylmethyl substituent, and a fused tetraazatricyclic system containing sulfur and nitrogen heteroatoms. The tricyclic core likely contributes to conformational rigidity, which may enhance binding affinity in biological systems .
Synthesis and Reaction Pathways
The synthesis of this compound is inferred from analogous sulfonamide derivatives and heterocyclic systems described in the literature.
Key Synthetic Steps
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Formation of the Tricyclic Core: The tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaen system is likely constructed via cyclization reactions. Similar tricyclic frameworks are synthesized using [3+2] cycloadditions or metal-catalyzed coupling .
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Sulfonylation: The 4-chlorobenzenesulfonyl group is introduced via reaction of the amine precursor with 4-chlorobenzenesulfonyl chloride (CAS: 98-60-2) in the presence of a base (e.g., pyridine or DIEA) .
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Methoxybenzyl Attachment: The 2-methoxyphenylmethyl group is introduced through alkylation or reductive amination, as seen in related N-benzyl sulfonamide syntheses .
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonamide Formation | 4-Chlorobenzenesulfonyl chloride, DIEA, CH₃CN, 0–5°C | 91.93% | |
| Cyclization | Pd(PhCN)₂Cl₂, tributylphosphine, Na₂CO₃, dioxane, 90°C | 98.7% |
Physicochemical Properties
While solubility data for this specific compound are unavailable, its logP (calculated: ~4.4) suggests moderate lipophilicity, typical of sulfonamide derivatives . The sulfonyl group enhances stability against enzymatic degradation, a feature exploited in drug design .
Challenges and Future Directions
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Synthetic Optimization: Current yields for analogous reactions exceed 90%, but scalability under green chemistry conditions (e.g., ultrasound-assisted synthesis) remains unexplored .
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Biological Profiling: Targeted assays for kinase inhibition, antimicrobial activity, and cytotoxicity are needed to elucidate mechanisms.
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Structural Modifications: Introducing polar groups (e.g., carboxylic acids) could improve solubility for in vivo studies .
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